molecular formula C12H14ClN5O2 B14919502 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B14919502
M. Wt: 295.72 g/mol
InChI Key: JPNKUONWOHKHDZ-UHFFFAOYSA-N
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Description

3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-cyclopropyl-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a cyclopropyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-cyclopropyl-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the chloromethyl group. The cyclopropyl group is then added, and finally, the oxadiazole ring is formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-cyclopropyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-cyclopropyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound is explored for its use in materials science, particularly in developing new polymers and coatings[][3].

Mechanism of Action

The mechanism of action of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-cyclopropyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-cyclopropyl-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14ClN5O2

Molecular Weight

295.72 g/mol

IUPAC Name

3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C12H14ClN5O2/c1-6-10(13)7(2)18(16-6)5-9-15-12(20-17-9)11(19)14-8-3-4-8/h8H,3-5H2,1-2H3,(H,14,19)

InChI Key

JPNKUONWOHKHDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NC3CC3)C)Cl

Origin of Product

United States

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